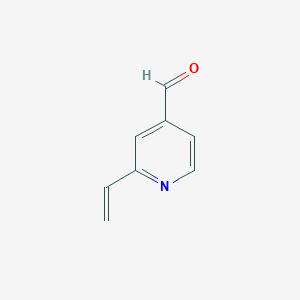
2-Ethenylpyridine-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethenylpyridine-4-carbaldehyde: is an organic compound with the molecular formula C8H7NO . It is a derivative of pyridine, characterized by the presence of an ethenyl group at the 2-position and a formyl group at the 4-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethenylpyridine-4-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction , where a formyl group is introduced into the pyridine ring using a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) . The reaction typically proceeds under mild conditions, yielding the desired aldehyde .
Industrial Production Methods: Industrial production of this compound may involve the oxidation of 2-ethenylpyridine using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) . These methods are scalable and can produce the compound in significant quantities .
Chemical Reactions Analysis
Types of Reactions: 2-Ethenylpyridine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like .
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as .
Substitution: The ethenyl group can participate in substitution reactions, such as nucleophilic substitution with halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Halogens, Nucleophiles
Major Products:
Oxidation: 2-Ethenylpyridine-4-carboxylic acid
Reduction: 2-Ethenylpyridine-4-methanol
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
2-Ethenylpyridine-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Mechanism of Action
The mechanism of action of 2-ethenylpyridine-4-carbaldehyde involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Pyridine-2-carbaldehyde:
Pyridine-3-carbaldehyde:
Pyridine-4-carbaldehyde: Also called 4-formylpyridine, it has a formyl group at the 4-position of the pyridine ring.
Uniqueness: 2-Ethenylpyridine-4-carbaldehyde is unique due to the presence of both an ethenyl group and a formyl group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile building block in organic synthesis .
Properties
Molecular Formula |
C8H7NO |
|---|---|
Molecular Weight |
133.15 g/mol |
IUPAC Name |
2-ethenylpyridine-4-carbaldehyde |
InChI |
InChI=1S/C8H7NO/c1-2-8-5-7(6-10)3-4-9-8/h2-6H,1H2 |
InChI Key |
DMCCIYJDXGVWFL-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=NC=CC(=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















